1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione

Catalog No.
S1523428
CAS No.
95740-26-4
M.F
C11H11FN2O5
M. Wt
270.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Eth...

CAS Number

95740-26-4

Product Name

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione

IUPAC Name

5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H11FN2O5

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1

InChI Key

YEEGMPUOCRQFRV-IBCQBUCCSA-N

SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Synonyms

F-ara-EdU;

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

F-ara-EdU is a modified version of the natural nucleoside uridine. It has several key modifications:

  • 2'-Deoxy: The 2' hydroxyl group (OH) on the sugar ring is replaced by a hydrogen (H), making it a deoxyribonucleoside.
  • 2'-Fluoro: A fluorine (F) atom is introduced at the 2' position of the sugar ring.
  • 5-Ethynyl: The nucleobase (uracil in uridine) is modified with an ethynyl group (C≡CH) at the 5th position.

These modifications allow F-ara-EdU to be incorporated into DNA during cell proliferation but prevent further chain elongation due to the lack of a 3' hydroxyl group for phosphodiester bond formation (1: ). This property makes F-ara-EdU a valuable tool for studying cell proliferation and DNA synthesis in various scientific research fields.


Molecular Structure Analysis

F-ara-EdU consists of two main components:

  • Sugar ring: A five-membered beta-D-arabinofuranose ring with a deoxyribose modification (lacking the 2' OH).
  • Nucleobase: A pyrimidine ring structure derived from uracil, with an ethynyl group attached at the 5th position.

The key features of the structure include:

  • The beta-D-arabinofuranose configuration allows for incorporation into DNA but prevents further elongation due to the missing 3' OH (1).
  • The 2' fluoro substitution enhances cellular uptake and metabolic stability compared to unmodified nucleosides (5: ).
  • The ethynyl group on the nucleobase serves as a unique tag for detection using specific click chemistry reactions (3: ).

Chemical Reactions Analysis

Synthesis

The specific synthetic route for F-ara-EdU might be proprietary information, but the general approach involves nucleoside synthesis methods.

Incorporation into DNA

F-ara-EdU can be taken up by dividing cells and incorporated into newly synthesized DNA during S phase. This incorporation relies on cellular enzymes mistaking F-ara-EdU for thymidine, a natural DNA building block (2: ).

Antiviral Activity

FEAU has been investigated for its antiviral properties, particularly against herpes simplex viruses (HSV) types 1 and 2. Studies have shown that FEAU exhibits activity comparable to acyclovir, a commonly used antiviral drug, in some models of HSV infection.

  • Source: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent:

Mechanism of Action

FEAU's antiviral activity is believed to be similar to that of other nucleoside analogs. It enters virus-infected cells and gets incorporated into viral DNA by viral enzymes. This incorporation disrupts the normal function of viral DNA, leading to inhibition of viral replication.

Potential Advantages

FEAU has some potential advantages over other nucleoside analogs, including:

  • Lower cellular toxicity: Studies suggest that FEAU may be less toxic to human cells compared to other nucleoside analogs.
  • Selective targeting: FEAU may be more specific for viral DNA synthesis compared to cellular DNA synthesis.

XLogP3

-1

Wikipedia

1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethynylpyrimidine-2,4(1H,3H)-dione

Dates

Modify: 2023-08-15

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